![molecular formula C23H31N5O4 B2972940 (3,4-Diethoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone CAS No. 902287-78-9](/img/structure/B2972940.png)
(3,4-Diethoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
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Description
(3,4-Diethoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of piperazine derivative that has been synthesized using specific methods.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research involving similar structures, such as the synthesis of new 1,2,4-Triazole derivatives, has shown that compounds with morpholine or piperazine as amine components can possess antimicrobial activities. Such compounds were synthesized and found to have good or moderate activities against test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Imaging Agents for Neurological Disorders
Another application area is in the synthesis of PET (Positron Emission Tomography) imaging agents, such as for Parkinson's disease. For example, compounds have been synthesized for imaging of LRRK2 enzyme, highlighting the potential of morpholino and piperazine derivatives in neurological research and diagnostics (Wang et al., 2017).
properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-3-31-19-6-5-18(17-20(19)32-4-2)23(29)28-11-9-26(10-12-28)21-7-8-22(25-24-21)27-13-15-30-16-14-27/h5-8,17H,3-4,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBUZVGPLHUTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{6-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine |
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